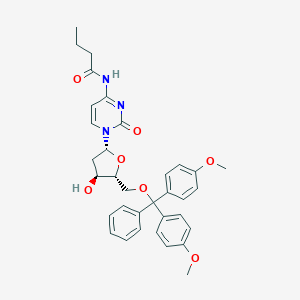

DMT-ibu-dC

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N3O7/c1-22(2)32(39)35-30-18-19-37(33(40)36-30)31-20-28(38)29(44-31)21-43-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-19,22,28-29,31,38H,20-21H2,1-4H3,(H,35,36,39,40)/t28-,29+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBSAMWXUKFNAH-ILJQZKEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100898-62-2 | |

| Record name | N4-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Nucleoside Phosphoramidites

Synthesis of 5'-O-Dimethoxytrityl-N4-isobutyryl-2'-deoxycytidine (DMT-ibu-dC) Phosphoramidite (B1245037)

The synthesis of DMT-ibu-dC phosphoramidite is a multi-step process that requires careful control of protecting groups and reaction conditions. This specific modified phosphoramidite is valuable in oligonucleotide synthesis, particularly for the creation of therapeutic oligonucleotides. chemimpex.com

Precursor Synthesis and Functionalization

The synthesis begins with the appropriate protection of the precursor molecule, 2'-deoxycytidine (B1670253). A common strategy involves the "transient protection" method, which allows for the selective acylation of the exocyclic amino group. researchgate.netacs.org

A typical synthetic route involves the following steps:

N4-Acylation: The exocyclic amino group of 2'-deoxycytidine is protected with an isobutyryl group. This is often achieved by treating the nucleoside with isobutyric anhydride (B1165640). To direct the reaction to the amino group, the hydroxyl groups are transiently protected, for example, with trimethylsilyl (B98337) (TMS) groups, which are later removed during workup. google.com This yields N4-isobutyryl-2'-deoxycytidine. biosynth.comnih.gov

5'-O-DMT Protection: The 5'-hydroxyl group of N4-isobutyryl-2'-deoxycytidine is then protected with a dimethoxytrityl (DMT) group by reacting it with DMT-chloride in the presence of a base like pyridine. umich.edunih.gov This step is crucial for subsequent solid-phase synthesis. The resulting compound is 5'-O-DMT-N4-isobutyryl-2'-deoxycytidine. chemimpex.com

Table 1: Key Intermediates in DMT-ibu-dC Synthesis

| Compound Name | Molecular Formula | Key Functional Groups |

| 2'-Deoxycytidine | C9H13N3O4 | Primary amine, 5'-OH, 3'-OH |

| N4-Isobutyryl-2'-deoxycytidine | C13H19N3O5 | Isobutyryl-protected amine, 5'-OH, 3'-OH |

| 5'-O-DMT-N4-isobutyryl-2'-deoxycytidine | C34H39N3O7 | DMT-protected 5'-OH, Isobutyryl-protected amine, 3'-OH |

Phosphitylation Reaction Parameters and Optimization

The final step in the synthesis of the phosphoramidite is the phosphitylation of the 3'-hydroxyl group of the fully protected nucleoside. entegris.com This reaction introduces the reactive phosphoramidite moiety.

The phosphitylation is typically carried out by reacting 5'-O-DMT-N4-isobutyryl-2'-deoxycytidine with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite, in the presence of an activator. chemdad.com Key parameters that are optimized for this reaction include:

Phosphitylating Agent: The choice and stoichiometry of the phosphitylating agent are critical for achieving high yields.

Activator: An activator, typically a weak acid, is required to protonate the phosphitylating agent and facilitate the reaction.

Solvent: Anhydrous solvents, such as acetonitrile (B52724) or dichloromethane (B109758), are used to prevent hydrolysis of the reagents and products. nih.gov

Reaction Time and Temperature: These parameters are carefully controlled to ensure complete reaction and minimize side products.

The resulting DMT-ibu-dC phosphoramidite is then purified, often by silica (B1680970) gel chromatography, to remove any unreacted starting materials or byproducts. nih.gov The purity of the final product is typically assessed by techniques such as ³¹P NMR. magritek.com

Catalytic Approaches in Phosphoramidite Synthesis

The choice of activator plays a crucial catalytic role in both the phosphitylation reaction and the subsequent coupling steps during oligonucleotide synthesis. While 1H-tetrazole has been a standard activator, research has led to the development of more efficient alternatives. acs.org

More acidic activators, such as 5-(ethylthio)-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT), have shown to be more effective, especially for sterically hindered phosphoramidites. acs.org Another highly effective activator is 4,5-dicyanoimidazole (B129182) (DCI), which has been shown to increase the rate of coupling compared to 1H-tetrazole. researchgate.net The pKa of the activator is a key factor in its effectiveness.

Table 2: Comparison of Common Activators in Phosphoramidite Chemistry

| Activator | pKa | Key Characteristics |

| 1H-Tetrazole | 4.8 | Standard, widely used activator. |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic and reactive than 1H-tetrazole. acs.org |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | Higher reactivity, particularly for RNA synthesis. acs.org |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Highly soluble and increases coupling rate. researchgate.net |

The ongoing development of novel catalysts and optimization of reaction conditions continue to enhance the efficiency and reliability of phosphoramidite synthesis, enabling the production of increasingly complex and modified oligonucleotides for a wide range of research and therapeutic applications.

Solid-Phase Oligonucleotide Synthesis Utilizing DMT-ibu-dC Derivatives

Solid-phase synthesis, a technique pioneered by Bruce Merrifield, involves the stepwise addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble support. biotage.co.jp This approach simplifies the purification process, as excess reagents and byproducts are washed away after each step. biotage.co.jp The synthesis of oligonucleotides using DMT-ibu-dC phosphoramidite proceeds in the 3' to 5' direction, which is opposite to the direction of enzymatic DNA synthesis in nature. wikipedia.org

Selection and Functionalization of Solid Supports

The choice of solid support is critical for successful oligonucleotide synthesis. The ideal support material should be inert to the chemical conditions of the synthesis cycle, possess good mechanical stability, and allow for efficient mass transfer of reagents. wikipedia.org

Controlled Pore Glass (CPG) is a widely used solid support due to its rigid, non-swelling nature and defined pore structure, which provides a high surface area for the synthesis to occur. wikipedia.orgsbsgenetech.com The pore size of CPG is a key parameter, with typical sizes ranging from 500 Å to 2000 Å. Larger pore sizes are recommended for the synthesis of longer oligonucleotides to prevent steric hindrance as the DNA chain elongates within the pores. umich.edu Polystyrene (PS) is another common support material. biotage.co.jp

The functionalization of these supports is a multi-step process to prepare them for the initiation of oligonucleotide synthesis. nih.gov The initial step for CPG is typically silanization, where the glass surface is treated with an organosilane, such as (3-aminopropyl)triethoxysilane, to introduce reactive amino groups. nih.gov These amino groups are then typically reacted with a linker molecule, most commonly succinic anhydride, to create a carboxylic acid terminus. nih.govatdbio.com This succinylated support is then ready for the attachment of the first nucleoside. nih.govumich.edu

The first nucleoside, which will become the 3'-terminus of the final oligonucleotide, is coupled to the functionalized support. umich.edu This is achieved by reacting the 5'-DMT protected nucleoside, for instance, 5'-DMT-N4-isobutyryl-2'-deoxycytidine, with the carboxylated support in the presence of a coupling agent. nih.gov Any unreacted functional groups on the support are then "capped" to prevent them from participating in subsequent synthesis steps. nih.gov

Table 1: Characteristics of Common Solid Supports for Oligonucleotide Synthesis

| Feature | Controlled Pore Glass (CPG) | Polystyrene (PS) |

|---|---|---|

| Material Type | Rigid, inorganic | Swellable, organic polymer |

| Pore Size (typical) | 500 Å, 1000 Å, 2000 Å umich.edu | N/A (gel-type or macroporous) biotage.co.jp |

| Advantages | Non-swelling, good flow characteristics, mechanically stable wikipedia.orgsbsgenetech.com | High loading capacity |

| Common Functionalization | Aminopropyl silanization followed by succinylation nih.gov | Varies depending on the resin |

Automated Synthesis Protocols

The automation of solid-phase oligonucleotide synthesis has revolutionized the field, allowing for the rapid and reliable production of DNA and RNA sequences. wikipedia.org The process consists of a repeated cycle of four main chemical steps for each nucleotide addition. When incorporating DMT-ibu-dC, the synthesizer will deliver the phosphoramidite at the appropriate step in the sequence.

The synthesis cycle begins with deblocking or detritylation . The 5'-DMT group of the nucleoside attached to the solid support is removed by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-polar solvent like dichloromethane. fujifilm.com The removal of the DMT group yields a bright orange-colored trityl cation, the absorbance of which can be measured to monitor the efficiency of each coupling step. biotage.co.jp

The next step is coupling . The DMT-ibu-dC phosphoramidite is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), and delivered to the synthesis column. fujifilm.com The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. fujifilm.com This reaction is typically very fast, with standard base couplings often completed in about 30 seconds. atdbio.com

Following coupling, a capping step is performed. A small percentage of the 5'-hydroxyl groups on the growing chains may fail to react during the coupling step. To prevent these unreacted chains from elongating further and creating deletion mutations in the final product, they are permanently blocked by acetylation. biotage.co.jp This is usually achieved with a mixture of acetic anhydride and N-methylimidazole. biotage.co.jp

The final step in the cycle is oxidation . The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester, which is the natural backbone of DNA. fujifilm.com This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. biotage.co.jp

This four-step cycle is repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups, including the isobutyryl group on the cytidine (B196190) bases, are removed. The isobutyryl group is known to be labile under standard ammonium (B1175870) hydroxide (B78521) deprotection conditions. nih.gov

Table 2: Typical Parameters in an Automated Synthesis Cycle for DMT-ibu-dC Incorporation

| Step | Reagent(s) | Typical Duration | Purpose |

|---|---|---|---|

| Deblocking (Detritylation) | 3% Trichloroacetic Acid (TCA) in Dichloromethane atdbio.com | ~60 seconds | Removal of the 5'-DMT protecting group to allow for chain elongation. |

| Coupling | DMT-ibu-dC phosphoramidite, 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile fujifilm.com | ~30 seconds atdbio.com | Formation of the phosphite triester linkage between the incoming amidite and the growing chain. |

| Capping | Acetic Anhydride/N-Methylimidazole/THF/Pyridine biotage.co.jp | ~30 seconds | To block unreacted 5'-hydroxyl groups from further synthesis. |

| Oxidation | 0.02 M Iodine in THF/Pyridine/Water biotage.co.jp | ~30 seconds | To convert the unstable phosphite triester to a stable phosphate triester. |

Manual Synthesis Approaches

While automated synthesizers are now standard, manual solid-phase oligonucleotide synthesis is still a viable option, particularly for small-scale synthesis or for educational purposes. The underlying phosphoramidite chemistry is identical to that used in automated protocols. nih.gov Manual synthesis requires a simple apparatus, such as a reaction vessel with a frit to retain the solid support, and a system for delivering and removing reagents and washing the support.

A typical manual synthesis protocol involving DMT-ibu-dC would proceed as follows:

Preparation: The solid support, pre-loaded with the first nucleoside, is placed in the reaction vessel. All reagents, including the DMT-ibu-dC phosphoramidite and ancillary solutions, are prepared under anhydrous conditions to prevent side reactions.

Deblocking: The support is treated with the deblocking solution (e.g., 3% TCA in dichloromethane) to remove the 5'-DMT group. The solution is then drained, and the support is washed thoroughly with an anhydrous solvent like acetonitrile.

Coupling: A solution of the DMT-ibu-dC phosphoramidite and an activator (e.g., ETT) in anhydrous acetonitrile is added to the support. The reaction is allowed to proceed for a set time, typically a few minutes, with occasional gentle agitation to ensure proper mixing. The reagent solution is then removed.

Washing: The support is washed extensively with acetonitrile to remove excess phosphoramidite and activator.

Capping: The capping solution is added to the support to block any unreacted chains. After a short reaction time, the solution is drained, and the support is washed again.

Oxidation: The oxidizing solution is introduced to the support to stabilize the newly formed internucleotide linkage. Following oxidation, the solution is removed, and the support is washed.

This sequence of steps constitutes one full cycle of nucleotide addition. The process is then repeated with the next required phosphoramidite until the desired oligonucleotide sequence is assembled. While effective, manual synthesis is more labor-intensive and prone to operator variability compared to automated methods. nih.gov

Table 3: Comparison of Protecting Groups for Deoxycytidine

| Protecting Group | Common Abbreviation | Deprotection Conditions | Key Characteristics |

|---|---|---|---|

| Isobutyryl | ibu | Standard ammonium hydroxide | Labile under standard conditions, good for routine synthesis. nih.gov |

| Benzoyl | bz | Standard ammonium hydroxide | More stable than ibu, may require longer deprotection times. |

| Acetyl | Ac | Milder deprotection conditions (e.g., AMA - Ammonium hydroxide/Methylamine) | Often used in "fast deprotection" schemes. |

Protecting Group Chemistry in Oligonucleotide Synthesis with Dmt Ibu Dc

Role and Lability of the N4-Isobutyryl (ibu) Protecting Group on Deoxycytidine.journalirjpac.comoup.comyale.edunih.gov

The exocyclic amino groups of adenine (B156593), guanine (B1146940), and cytosine are nucleophilic and must be protected during oligonucleotide synthesis to prevent side reactions during the phosphoramidite (B1245037) coupling step. journalirjpac.com For deoxycytidine, the N4-isobutyryl (ibu) group serves as an effective protecting group.

The primary role of the ibu group is to render the N4-amino group of deoxycytidine unreactive towards the activated phosphoramidite monomer during the coupling reaction. This ensures that the phosphoramidite reacts exclusively with the free 5'-hydroxyl group of the growing oligonucleotide chain.

A crucial characteristic of the ibu group is its lability under specific conditions, allowing for its removal at the end of the synthesis without degrading the newly formed oligonucleotide. The rate of removal of the isobutyryl group from guanine is often the rate-determining step in the deprotection of oligonucleotides. biotage.com

The N4-isobutyryl group on deoxycytidine exhibits a well-defined stability profile, which is essential for its function in oligonucleotide synthesis. It must remain intact throughout the iterative cycles of detritylation, coupling, capping, and oxidation, yet be readily cleavable during the final deprotection step.

The ibu group is stable under the mildly acidic conditions used for the removal of the 5'-DMT group (detritylation), typically with trichloroacetic acid or dichloroacetic acid in a non-aqueous solvent. biotage.com It is also stable to the reagents used in the coupling, capping (acetic anhydride), and oxidation (iodine solution) steps of the synthesis cycle. mdpi.com

However, the isobutyryl group is susceptible to cleavage under basic conditions. This cleavage is typically achieved using concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA). nih.govoup.com The rate of deprotection is dependent on the temperature and the specific basic reagent used. For instance, complete removal can be achieved with concentrated ammonia at elevated temperatures (e.g., 55°C) over several hours. researchgate.net

The choice of N-acyl protecting group for deoxycytidine and other nucleobases is a critical parameter in optimizing oligonucleotide synthesis. The isobutyryl group is often compared with other common protecting groups such as benzoyl (Bz) and acetyl (Ac).

Benzoyl (Bz): The benzoyl group is a standard protecting group for adenine and cytosine. journalirjpac.com It is more stable than the isobutyryl group and requires harsher conditions for removal, typically prolonged heating in concentrated ammonia. oup.com This increased stability can be advantageous in preventing premature deprotection but can also lead to incomplete removal, especially in longer oligonucleotides or those with complex structures.

Acetyl (Ac): The acetyl group is more labile than both isobutyryl and benzoyl groups. nih.gov Its rapid removal under mild basic conditions is beneficial for the synthesis of sensitive oligonucleotides that might be degraded by harsh deprotection protocols. oup.com However, its higher lability can sometimes lead to premature removal during the synthesis cycles. The use of acetyl-protected dC is often required when using rapid deprotection methods like AMA to prevent side reactions such as transamination. glenresearch.comglenresearch.com

The isobutyryl group offers a balance between the stability of the benzoyl group and the lability of the acetyl group, making it a versatile and widely used protecting group in standard oligonucleotide synthesis.

Table 1: Comparison of N-Acyl Protecting Groups for Deoxycytidine

| Protecting Group | Relative Stability | Typical Deprotection Conditions | Key Features |

|---|---|---|---|

| Acetyl (Ac) | Least Stable | Rapidly cleaved by mild bases (e.g., AMA at room temperature) glenresearch.comglenresearch.com | Suitable for sensitive oligonucleotides; minimizes side reactions with certain deprotection reagents. glenresearch.com |

| Isobutyryl (ibu) | Moderately Stable | Cleaved by concentrated ammonia at elevated temperatures (e.g., 55°C for several hours). researchgate.net | Offers a good balance of stability and lability for standard synthesis. biotage.com |

| Benzoyl (Bz) | Most Stable | Requires prolonged heating in concentrated ammonia for complete removal. oup.com | Provides high stability during synthesis but can be difficult to remove completely. oup.com |

Application of the 5'-O-Dimethoxytrityl (DMT) Protecting Group.journalirjpac.comnih.govresearchgate.netresearchgate.net

The 5'-O-Dimethoxytrityl (DMT) group is a cornerstone of modern oligonucleotide synthesis, primarily used for the protection of the 5'-hydroxyl group of nucleosides. journalirjpac.comwikipedia.org Its bulky nature and specific chemical properties make it ideal for this role.

The primary function of the DMT group is to ensure the directionality of oligonucleotide chain growth. journalirjpac.com By blocking the 5'-hydroxyl group, it prevents self-polymerization of the nucleoside phosphoramidites and directs the coupling reaction to occur specifically between the 3'-phosphoramidite of the incoming monomer and the free 5'-hydroxyl of the growing chain attached to the solid support. biotage.comsigmaaldrich.com

The DMT group also provides a significant advantage for the purification of the final oligonucleotide product. Syntheses are often performed with the final DMT group left on (DMT-on). This lipophilic tag allows for the easy separation of the full-length product from shorter, failure sequences (which lack the DMT group) using reverse-phase high-performance liquid chromatography (HPLC) or cartridge purification. nih.gov The intense orange color of the DMT cation released during detritylation can also be used to monitor the efficiency of each coupling step in real-time. biotage.com

The selective removal of the DMT group, a process known as detritylation, is a critical step that is repeated in every cycle of oligonucleotide synthesis. This reaction must be rapid, efficient, and quantitative to ensure a high yield of the desired oligonucleotide.

Detritylation is achieved by treating the support-bound oligonucleotide with a mild acid. Commonly used reagents include trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert, non-aqueous solvent like dichloromethane (B109758) or toluene. biotage.comgoogle.com The reaction is typically very fast, often completing in a matter of minutes.

The mechanism involves the acid-catalyzed cleavage of the ether linkage between the DMT group and the 5'-oxygen of the nucleoside. This releases the highly stable dimethoxytrityl cation, which is intensely colored and can be quantified spectrophotometrically. biotage.com

It is crucial to control the detritylation conditions to avoid side reactions, particularly depurination of purine (B94841) bases (adenine and guanine), which can occur under acidic conditions. researchgate.netumich.edu The use of optimized acid concentrations and reaction times helps to minimize this unwanted side reaction. oup.com

Table 2: Common Reagents for Detritylation

| Reagent | Typical Concentration | Solvent | Key Characteristics |

|---|---|---|---|

| Trichloroacetic Acid (TCA) | 2-3% | Dichloromethane | Strong acid, provides rapid detritylation. biotage.com |

| Dichloroacetic Acid (DCA) | 2-3% | Dichloromethane or Toluene | Slightly weaker than TCA, can offer a milder alternative to reduce depurination. google.com |

| Mildly Acidic Buffers (e.g., pH 4.5-5.0) | Varies | Aqueous/Organic Mixtures | Used for acid-sensitive modified nucleic acids, often requires warming. nih.gov |

Deprotection Strategies for Oligonucleotides Incorporating DMT-ibu-dC.journalirjpac.comyale.eduresearchgate.netwikipedia.orgbelnauka.by

The final stage of oligonucleotide synthesis is the deprotection process, where all protecting groups are removed to yield the final, unmodified DNA strand. For an oligonucleotide synthesized using DMT-ibu-dC and other standard phosphoramidites, this involves three main steps: cleavage from the solid support, removal of the phosphate (B84403) protecting groups (typically cyanoethyl groups), and removal of the base protecting groups.

Often, the cleavage from the support and the removal of the phosphate and base protecting groups are accomplished simultaneously in a single step using a strong base. The most common method involves heating the solid support with the synthesized oligonucleotide in concentrated aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) at 55°C for an extended period (e.g., 8-16 hours). researchgate.netglenresearch.com This treatment cleaves the ester linkage holding the oligonucleotide to the support and hydrolyzes the isobutyryl, benzoyl, and other N-acyl protecting groups from the bases, as well as the cyanoethyl groups from the phosphate backbone.

Alternatively, faster deprotection can be achieved using a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA). glenresearch.comresearchgate.net This reagent can significantly reduce deprotection times to as little as 10-15 minutes at elevated temperatures. researchgate.net However, when using AMA, it is crucial to use acetyl-protected deoxycytidine (Ac-dC) instead of benzoyl- or isobutyryl-protected dC to prevent a side reaction where methylamine displaces the protecting group, leading to the formation of N4-methyl-deoxycytidine. glenresearch.com

Following the basic deprotection step, if the oligonucleotide was synthesized "DMT-on," the final DMT group is removed in a separate acidic step, as described in the detritylation section, often after purification. This is typically done by treating the purified oligonucleotide with 80% acetic acid for about an hour.

Table 3: Common Deprotection Reagents and Conditions

| Reagent | Temperature | Duration | Target Protecting Groups | Notes |

|---|---|---|---|---|

| Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | N-acyl (ibu, Bz), Cyanoethyl, Cleavage from support | Standard, widely used method. researchgate.netglenresearch.com |

| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10-15 minutes | N-acyl (Ac), Cyanoethyl, Cleavage from support | Rapid deprotection; requires Ac-dC to avoid side reactions. glenresearch.comglenresearch.com |

| 80% Acetic Acid | Room Temperature | 1 hour | 5'-DMT | Used for final detritylation of DMT-on purified oligonucleotides. |

| Gaseous Ammonia or Methylamine | Room Temperature | 2-35 minutes | N-acyl, Cleavage from support | A rapid and mild deprotection method. oup.com |

Ammonia-Based Deprotection Protocols

The use of concentrated aqueous ammonium hydroxide is a traditional and widely established method for the deprotection of exocyclic amine protecting groups following solid-phase oligonucleotide synthesis. glenresearch.com For nucleoside phosphoramidites like DMT-ibu-dC, where the N4-amino group of deoxycytidine is protected by an isobutyryl (ibu) group, ammonia treatment effectively removes this acyl protection to yield the native nucleobase. sigmaaldrich.com

The efficiency of ammonia-based deprotection is highly dependent on both temperature and duration. Standard protocols often involve heating the oligonucleotide, while still on its solid support or after cleavage, in a sealed vial with concentrated ammonium hydroxide (28-33%). glenresearch.com The isobutyryl group is known to be more robust and requires more stringent conditions for its removal compared to other acyl protecting groups like acetyl or benzoyl. sigmaaldrich.comresearchgate.net For instance, the complete removal of the analogous isobutyryl group from deoxyguanosine (dG) typically requires heating at 55°C for 8 to 16 hours or at 65°C for 8 hours. glenresearch.com While specific data for DMT-ibu-dC is less commonly published than for dG-ibu, the chemical principles governing the hydrolysis of the isobutyryl amide bond are the same. The process involves the nucleophilic attack of ammonia on the carbonyl carbon of the isobutyryl group, leading to its cleavage. It is crucial to use fresh, concentrated ammonium hydroxide, as the ammonia concentration can decrease over time, leading to incomplete deprotection. glenresearch.com

| Protecting Group | Temperature | Time | Reference |

|---|---|---|---|

| iBu-dG | Room Temperature | 36 h | glenresearch.com |

| iBu-dG | 55 °C | 16 h | glenresearch.com |

| iBu-dG | 65 °C | 8 h | glenresearch.com |

Amine-Based Deprotection Methods (e.g., Methylamine, AMA)

To accelerate the deprotection process, more potent amine-based reagents have been developed, with aqueous methylamine and its mixture with ammonium hydroxide (AMA) being prominent examples. researchgate.netglenresearch.com AMA, typically a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine, offers a significant reduction in deprotection time, a procedure often termed "UltraFAST" deprotection. glenresearch.comglenresearch.com

The use of AMA allows for the complete removal of protecting groups, including the robust isobutyryl group on DMT-ibu-dC, in as little as 10 minutes at 65°C. glenresearch.com This rapid deprotection is advantageous for high-throughput oligonucleotide synthesis. glenresearch.com The cleavage of the oligonucleotide from the solid support can also be expedited, occurring within 5 minutes at room temperature with AMA. glenresearch.com The increased reactivity of methylamine compared to ammonia is responsible for this dramatic rate enhancement. However, the high nucleophilicity of methylamine can lead to side reactions with certain protecting groups. glenresearch.com

| Reagent | Protecting Group | Temperature | Time | Reference |

|---|---|---|---|---|

| AMA | Standard DNA (including iBu-dG) | 65 °C | 10 min | glenresearch.com |

| AMA | Standard DNA (including iBu-dG) | Room Temperature | 30 min | glenresearch.com |

| Ammonium Hydroxide | iBu-dG | 65 °C | 8 h | glenresearch.com |

Microwave-Assisted Deprotection Techniques

The application of microwave irradiation has emerged as a powerful technique to drastically shorten reaction times in chemical synthesis, including the deprotection of oligonucleotides. researchgate.netcem.com By coupling microwave energy with standard deprotection reagents like aqueous ammonia, the time required for complete removal of protecting groups can be reduced from hours to mere minutes. researchgate.netresearchgate.net

In one reported method, oligonucleotides synthesized using standard phosphoramidites, including dG-ibu and dC-Bz, were fully deprotected using 29% aqueous ammonia at 170°C for 5 minutes under monomode microwave irradiation. researchgate.netresearchgate.net This demonstrates the potential for applying similar conditions for the deprotection of DMT-ibu-dC. The high temperature and pressure generated within the sealed reaction vessel under microwave irradiation accelerate the hydrolysis of the amide bond of the protecting group. researchgate.net This rapid, high-temperature deprotection offers a significant advantage for applications requiring fast turnaround times. researchgate.net

| Reagent | Protecting Groups | Microwave Conditions | Time | Reference |

|---|---|---|---|---|

| 29% Aqueous Ammonia | dA-Bz, dC-Bz, dG-ibu | 170 °C, 13 bar, 130 W | 5 min | researchgate.netresearchgate.net |

Minimization of Side Product Formation (e.g., N-methylcytidine)

A critical consideration when using amine-based deprotection reagents, particularly those containing methylamine, is the potential for side product formation. When oligonucleotides containing N4-benzoyl-dC (Bz-dC) are deprotected with AMA, a notable side reaction is the transamination of the deoxycytidine base, which results in the formation of N4-methyl-dC. glenresearch.com This modification can occur at a level of approximately 5%, altering the final oligonucleotide sequence and potentially impacting its biological function. glenresearch.com

To circumvent this issue, alternative protecting groups for deoxycytidine are employed. The use of N4-acetyl-dC (Ac-dC) is the standard solution when using AMA, as the acetyl group is hydrolyzed almost instantaneously without any detectable formation of the N4-methyl-dC side product. glenresearch.comglenresearch.com While the isobutyryl group of DMT-ibu-dC is chemically similar to the benzoyl group in that it is an acyl protecting group, its susceptibility to transamination by methylamine is a key parameter. Research has shown that even with an isobutyryl protecting group on cytosine, a small percentage (around 1%) of N4-hydroxyethyl-dC can be observed when using ethanolamine, a different amine-based deprotection agent. researchgate.net This suggests that while potentially less susceptible than benzoyl, the isobutyryl group is not entirely immune to transamination-type side reactions with primary amines. Therefore, for applications requiring the highest fidelity and the use of amine-based deprotection, replacing the ibu group with an acetyl group on the dC monomer is the recommended strategy to eliminate the risk of forming N-methylcytidine. glenresearch.com

| dC Protecting Group | Deprotection Reagent | Side Product (N4-Me-dC) Formation | Reference |

|---|---|---|---|

| Benzoyl (Bz) | AMA | ~5% | glenresearch.com |

| Acetyl (Ac) | AMA | Not observed | glenresearch.com |

Advanced Applications and Modifications of Oligonucleotides Synthesized with Dmt Ibu Dc

Incorporation into Chemically Modified Oligonucleotides

The versatility of phosphoramidite (B1245037) chemistry enables the integration of DMT-ibu-dC into oligonucleotides that possess chemical modifications designed to enhance their properties for therapeutic and diagnostic purposes. libpubmedia.co.uk

A significant application of DMT-ibu-dC lies in the synthesis of modified deoxyribonucleic acids (DNA). One area of research involves the introduction of modifications to the phosphodiester backbone. For instance, phenylalkyl-modified phosphoramidites have been synthesized and incorporated into DNA hexamers. nih.gov In a study by Amberg and Engels, phenylalkyl modified phosphoramidites with varying alkyl chain lengths were used to synthesize a modified DNA hexamer with the sequence 5'-d(GCCp-GCG), where 'p' denotes the position of the modification. nih.gov The isobutyryl protecting group on the deoxycytidine is compatible with the synthesis of such modified oligonucleotides.

The synthesis of these modified oligonucleotides involves standard solid-phase synthesis cycles. The stability of the resulting modified DNA duplexes was found to be dependent on the length of the alkyl linker and the stereochemistry (Rp or Sp configuration) at the modified backbone. nih.gov This highlights the importance of precise chemical synthesis in tuning the properties of modified DNA.

Table 1: Influence of Phenylalkyl Backbone Modification on DNA Duplex Stability

| Alkyl Chain Length (n) | Configuration | Change in Melting Temperature (ΔTm) per modification (°C) |

| 1 (benzyl) | Rp | Small stabilization |

| 1 (benzyl) | Sp | Destabilization |

| 2 (phenylethyl) | Rp | Destabilization |

| 2 (phenylethyl) | Sp | Less destabilization than Rp |

| Data derived from research on phenylalkyl backbone modified oligodeoxynucleotides. nih.gov |

The synthesis of RNA-DNA chimeras, which contain both deoxyribonucleotides and ribonucleotides in the same strand, is a key area of nucleic acid research. nih.gov The chemical synthesis of these chimeras is achieved using a combination of DNA and RNA phosphoramidite synthons. nih.gov DMT-ibu-dC, as a deoxynucleoside phosphoramidite, is compatible with the chemical synthesis protocols used for creating these chimeric molecules. The isobutyryl protecting group is removed during the final deprotection step, which is designed to be compatible with both DNA and RNA monomers. nih.gov These RNA-DNA chimeras are valuable tools for studying the structural and functional differences between DNA and RNA and have been used to investigate the properties of various enzymes that act on nucleic acids.

The synthesis of nucleic acid analogs with altered chirality, such as L-DNA which is the mirror image of natural D-DNA, represents a fascinating area of research. L-DNA is resistant to degradation by nucleases, making it a promising candidate for therapeutic applications. The chemical synthesis of L-DNA and chimeric L-DNA/D-DNA oligonucleotides is possible using standard phosphoramidite chemistry. mdpi.com While specific studies detailing the use of DMT-ibu-dC for L-deoxycytidine synthesis are not prevalent, the general principles of phosphoramidite chemistry suggest its potential applicability. The synthesis would require the corresponding L-deoxycytidine nucleoside as a starting material, which would then be protected with DMT and isobutyryl groups and subsequently converted to the phosphoramidite. The compatibility of the protecting groups with the synthesis of chimeric molecules allows for the creation of oligonucleotides with both D- and L-nucleotides. mdpi.com

Functional Nucleic Acid Development

The ability to incorporate functional groups into oligonucleotides during or after synthesis opens up a vast array of applications, from targeted drug delivery to advanced diagnostics. DMT-ibu-dC plays a foundational role in the synthesis of the oligonucleotide backbone, which can then be functionalized.

Oligonucleotide conjugates, where an oligonucleotide is covalently linked to another molecule such as a peptide, are being extensively explored to enhance the cellular uptake and therapeutic efficacy of nucleic acid-based drugs. mdpi.comnih.gov The synthesis of these conjugates can be achieved through various strategies, often involving the introduction of a reactive handle into the oligonucleotide. mdpi.com

One common approach is the post-synthetic conjugation of a peptide to an amine-modified oligonucleotide. mdpi.com An oligonucleotide containing a deoxycytidine residue, introduced using DMT-ibu-dC, can be modified at a different position (e.g., the 5'- or 3'-end, or an internal modified nucleotide) with an amino-linker. This amine group can then be reacted with an activated peptide to form a stable conjugate. mdpi.comnih.gov The isobutyryl protecting group on the cytosine base is removed during the standard deprotection of the oligonucleotide, leaving the base unmodified and available for base pairing.

Table 2: Common Strategies for Peptide-Oligonucleotide Conjugation

| Conjugation Chemistry | Reactive Groups on Oligonucleotide | Reactive Groups on Peptide |

| Amide bond formation | Amine | Activated carboxyl group |

| Thiol-maleimide reaction | Thiol | Maleimide |

| Click chemistry | Alkyne or Azide | Azide or Alkyne |

| General strategies applicable to oligonucleotides synthesized using standard phosphoramidite chemistry. mdpi.comnih.gov |

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology for applications such as real-time PCR, fluorescence in situ hybridization (FISH), and microarrays. glenresearch.com The synthesis of these probes often involves the incorporation of a fluorescent dye, which can be attached to the 5'- or 3'-end of the oligonucleotide, or internally via a modified nucleobase.

Oligonucleotides synthesized using DMT-ibu-dC can be labeled using several methods. A common strategy is to introduce a linker with a reactive group (e.g., an amine or thiol) at one end of the oligonucleotide during synthesis. glenresearch.com This reactive group can then be coupled to a fluorescent dye that has a complementary reactive moiety. The use of standard phosphoramidites like DMT-ibu-dC for the majority of the sequence ensures that the hybridization properties of the probe are maintained. sigmaaldrich.com

Research Applications in Molecular Biology and Biochemistry

The ability to synthesize specific DNA sequences with high fidelity using building blocks such as DMT-ibu-dC is fundamental to modern molecular biology. These synthetic oligonucleotides are not merely research tools but are often the key enabling components of cutting-edge technologies.

Gene Editing and Gene Synthesis Technologies

The advent of CRISPR-Cas9 and other gene-editing technologies has revolutionized genetic research, and the chemical synthesis of nucleic acids is at its core. Synthetic guide RNAs (gRNAs) are essential for directing the Cas9 endonuclease to a specific target sequence in the genome. researchgate.net While RNA phosphoramidites are used for the direct synthesis of gRNAs, the DNA templates required for the in vitro transcription of these gRNAs are generated using DNA phosphoramidites, including DMT-ibu-dC. medchemexpress.com Furthermore, the chemical synthesis of DNA oligonucleotides is critical for producing the donor DNA templates used in homology-directed repair (HDR), a pathway that allows for the precise insertion of new genetic material at the site of a CRISPR-induced double-strand break. biosearchtech.com

The role of DMT-ibu-dC extends to the burgeoning field of synthetic biology, where entire genes and even genomes are constructed from chemically synthesized oligonucleotides. nih.gov In this approach, long DNA constructs are assembled from shorter, high-fidelity oligonucleotides. The precision of phosphoramidite chemistry, utilizing reagents like DMT-ibu-dC, is paramount to minimizing errors in these initial building blocks, which could otherwise compromise the function of the final synthetic gene. researchgate.net This technology underpins efforts to create novel biological pathways, design microorganisms for bioremediation or drug production, and explore the fundamental principles of genome function.

| Research Area | Application of Oligonucleotides Synthesized with DMT-ibu-dC | Key Outcome |

| CRISPR-Cas9 Gene Editing | Synthesis of DNA templates for guide RNA (gRNA) transcription. | Enables sequence-specific targeting of the Cas9 nuclease. |

| Homology-Directed Repair (HDR) | Creation of donor DNA templates with desired genetic modifications. | Facilitates precise insertion of genetic material at target loci. biosearchtech.com |

| Gene Synthesis | Assembly of short, high-fidelity oligonucleotides into larger gene constructs. | Allows for the construction of novel genes and genetic circuits. nih.gov |

Nucleic Acid-Protein Interaction Studies

Understanding how proteins interact with specific DNA sequences is fundamental to deciphering the mechanisms of gene regulation, DNA replication, and repair. Synthetic oligonucleotides created using DMT-ibu-dC are central to several techniques employed to study these interactions.

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used method to detect DNA-binding proteins. nih.gov In this technique, a synthetic DNA probe containing a putative protein-binding site is incubated with a protein extract. If the protein binds to the DNA, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA probe. nih.govlicorbio.com The synthesis of these probes, often labeled with radioisotopes or fluorescent dyes, relies on phosphoramidite chemistry. The use of poly(dI-dC) as a non-specific competitor in these assays, which is itself a synthetic oligonucleotide, helps to ensure that the observed interactions are specific to the sequence of interest. researchgate.net

Another powerful technique is the Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.gov This method is used to identify aptamers—short, single-stranded DNA or RNA molecules that bind to a specific target molecule, such as a protein, with high affinity and specificity. The process involves iterative rounds of selection and amplification from a large, random library of oligonucleotides. The initial synthesis of this vast oligonucleotide library is made possible through the use of phosphoramidites like DMT-ibu-dC. medchemexpress.com

| Technique | Role of Oligonucleotides Synthesized with DMT-ibu-dC | Information Gained |

| Electrophoretic Mobility Shift Assay (EMSA) | Used as labeled probes to detect specific DNA-protein binding. | Identification of DNA-binding proteins and characterization of their binding sites. nih.govnih.gov |

| Systematic Evolution of Ligands by Exponential Enrichment (SELEX) | Forms the initial random library of oligonucleotides from which aptamers are selected. | Discovery of novel high-affinity nucleic acid ligands (aptamers) for various targets. nih.govmedchemexpress.com |

| DNA Footprinting | Creation of labeled DNA fragments to which a protein of interest binds. | Delineation of the precise DNA sequence in contact with a binding protein. |

Development of Molecular Diagnostics Tools

The precision of chemically synthesized oligonucleotides is a critical component in the development of molecular diagnostic tools that detect specific nucleic acid sequences associated with diseases. DMT-ibu-dC is used in the synthesis of various types of probes and primers that are central to these diagnostic assays.

For instance, quantitative polymerase chain reaction (qPCR) assays often employ fluorescently labeled probes, such as TaqMan probes or molecular beacons, to detect and quantify a specific DNA target in real-time. These probes are synthetic oligonucleotides that are designed to hybridize to the target sequence. Their synthesis requires the incorporation of specific bases using phosphoramidites like DMT-ibu-dC, as well as the attachment of fluorescent dyes and quenchers. nih.govnih.gov

Fluorescence in situ hybridization (FISH) is another powerful diagnostic technique that uses fluorescently labeled DNA probes to visualize specific DNA sequences within the context of a cell or tissue. The specificity and signal intensity of FISH probes are directly related to the quality and purity of the synthetic oligonucleotides from which they are made. nih.gov The ability to create these probes with high fidelity is a direct result of the robustness of phosphoramidite chemistry. nih.gov

Furthermore, aptamers discovered through SELEX are being developed as novel diagnostic reagents. Their ability to bind to specific disease biomarkers with high affinity makes them excellent candidates for use in biosensors and other diagnostic platforms. rsc.org The synthesis of these aptamers for both developmental and clinical use relies on the same fundamental oligonucleotide synthesis chemistry.

| Diagnostic Application | Function of Oligonucleotides Synthesized with DMT-ibu-dC | Disease/Target Detection |

| Quantitative PCR (qPCR) | Serve as primers and fluorescently labeled probes (e.g., TaqMan). | Pathogen detection, gene expression analysis, cancer biomarker quantification. |

| Fluorescence in situ Hybridization (FISH) | Act as fluorescently labeled probes that bind to specific chromosomal regions. | Detection of chromosomal abnormalities, gene fusions, and microbial infections. nih.gov |

| Aptamer-Based Biosensors | Function as the recognition element that binds to specific disease biomarkers. | Detection of proteins, small molecules, and cells associated with various diseases. rsc.org |

Analytical and Characterization Methodologies for Oligonucleotides Containing Modified Cytidine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the primary characterization of DMT-ibu-dC and the resulting oligonucleotides, providing detailed information on chemical structure, purity, and concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of nucleoside phosphoramidites like DMT-ibu-dC. Both ¹H and ³¹P NMR are employed to verify the presence of key functional groups and to assess the purity of the material. magritek.comacs.org

¹H NMR: The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Characteristic signals confirm the presence of the dimethoxytrityl (DMT) protecting group, the isobutyryl (ibu) group, and the deoxyribose sugar moiety. The chemical shifts are influenced by the surrounding electronic environment, allowing for precise structural assignment. libretexts.org For instance, the aromatic protons of the DMT group typically appear in the downfield region of the spectrum, while the methoxy (B1213986) protons of the DMT group present as sharp singlets. The protons of the isobutyryl group and the sugar ring have distinct and predictable chemical shifts and coupling patterns. nih.govresearchgate.net

³¹P NMR: Phosphorus-31 NMR is particularly critical for characterizing phosphoramidites as it directly probes the phosphorus center. trilinkbiotech.com The trivalent phosphorus in a phosphoramidite (B1245037) is chiral, leading to the presence of two diastereomers which are often resolved as two distinct signals in the ³¹P NMR spectrum. magritek.comusp.orgchromatographytoday.com For cyanoethyl phosphoramidites, these signals typically resonate in a characteristic downfield region around 140-155 ppm. magritek.comoxinst.com The presence of signals outside this range can indicate impurities, such as the corresponding P(V) phosphate (B84403) or H-phosphonate species, which resonate at different chemical shifts. magritek.com This makes ³¹P NMR an excellent tool for assessing the purity and stability of the DMT-ibu-dC reagent. magritek.comtrilinkbiotech.com

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ³¹P | Phosphoramidite (P-III) | 140 - 155 | Often appears as two signals for the diastereomers. magritek.comoxinst.com |

| ¹H | DMT (Aromatic) | 6.8 - 7.5 | Multiple signals corresponding to the different aromatic protons. |

| ¹H | DMT (Methoxy, -OCH₃) | ~3.7 - 3.8 | Typically two distinct singlets. |

| ¹H | Sugar (H-1') | ~6.2 - 6.4 | Chemical shift is characteristic of the anomeric proton. |

| ¹H | isobutyryl (CH) | ~2.5 - 2.8 | Septet signal. |

| ¹H | isobutyryl (CH₃) | ~1.1 - 1.2 | Doublet signal. |

UV-Vis spectroscopy is a simple yet powerful tool used routinely during automated solid-phase oligonucleotide synthesis to monitor the efficiency of each coupling step. isogen-lifescience.comnih.gov This is accomplished through the "trityl assay." The 5'-DMT group is cleaved at the beginning of each synthesis cycle by treatment with a mild acid. nih.govthermofisher.com This releases the dimethoxytrityl (DMT) cation, which has a strong, characteristic orange color and a distinct absorbance maximum around 498 nm. isogen-lifescience.comresearchgate.net

The intensity of this absorbance is directly proportional to the amount of DMT cation released, which in turn corresponds to the number of full-length chains successfully coupled in the previous step. thermofisher.com By measuring the absorbance of the acidic detritylation solution, the stepwise coupling efficiency can be calculated in real-time. nih.gov A consistent and high yield at each step is crucial for the synthesis of high-purity, full-length oligonucleotides. The molar extinction coefficient (ε) of the DMT cation is well-established, with a commonly cited value of approximately 70,000 L·mol⁻¹·cm⁻¹ at 498 nm, allowing for accurate quantification. researchgate.netuni-wuerzburg.de

| Analyte | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Application |

|---|---|---|---|

| DMT Cation | ~498 - 500 | ~70,000 | Quantification of stepwise coupling yield in oligonucleotide synthesis. isogen-lifescience.comresearchgate.netuni-wuerzburg.de |

Mass spectrometry is the definitive technique for confirming the molecular weight of the DMT-ibu-dC phosphoramidite and the final oligonucleotide product. It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise verification of the compound's identity and the detection of impurities. usp.orgatdbio.comdiva-portal.org

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for analyzing polar molecules like phosphoramidites and oligonucleotides. usp.org When coupled with a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF), ESI-MS provides highly accurate mass data, confirming the elemental composition. usp.orgthermofisher.com For DMT-ibu-dC, ESI-MS can confirm the expected molecular weight and identify impurities arising from side reactions during synthesis or degradation during storage. usp.orgresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is another powerful technique for the analysis of oligonucleotides. It can rapidly confirm the mass of the full-length product and is also effective in identifying failure sequences in a crude synthetic mixture. isogen-lifescience.comglenresearch.com The analysis of the unpurified mixture can provide valuable feedback on the success of the synthesis. glenresearch.com

| Compound | Formula | Calculated Monoisotopic Mass (Da) | Common Ionization Technique |

|---|---|---|---|

| 5'-O-DMT-N4-ibu-dC-3'-CE Phosphoramidite | C₄₃H₅₄N₅O₈P | 807.3710 | ESI-MS, MALDI-TOF |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for both analyzing the purity of the DMT-ibu-dC phosphoramidite and for purifying the final oligonucleotide product away from synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of phosphoramidite reagents and oligonucleotides. atdbio.comumich.eduelementlabsolutions.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. usp.orgchromatographytoday.com

The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. atdbio.comelementlabsolutions.com For phosphoramidite analysis, a gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., triethylammonium (B8662869) acetate, TEAA) and an organic solvent like acetonitrile (B52724). usp.orgchromatographytoday.com The DMT-ibu-dC phosphoramidite, being chiral at the phosphorus center, often presents as a pair of closely eluting peaks corresponding to the two diastereomers. usp.orgchromatographytoday.com The integrated area of these peaks relative to any other signals in the chromatogram provides a quantitative measure of purity. usp.org This analysis is crucial for ensuring that the raw material meets the quality standards required for efficient oligonucleotide synthesis. researchgate.net

A key strategy for purifying synthetic oligonucleotides is "DMT-on" or "trityl-on" purification, which leverages the hydrophobic nature of the 5'-DMT group. atdbio.comshimadzu.comdupont.com During solid-phase synthesis, the final 5'-DMT group is intentionally left on the full-length oligonucleotide product. diva-portal.orgphenomenex.com All shorter, "failure" sequences, which are capped with a hydrophilic acetyl group during synthesis, lack this DMT group. diva-portal.org

This significant difference in hydrophobicity allows for a straightforward separation using reversed-phase chromatography, often in a solid-phase extraction (SPE) cartridge format. diva-portal.orgshimadzu.comnih.gov The crude mixture is loaded onto the reversed-phase sorbent.

Binding: The DMT-on full-length product binds strongly to the hydrophobic stationary phase, while the more polar, uncapped failure sequences have a weaker affinity. shimadzu.comdupont.com

Washing: A low-concentration organic solvent wash (e.g., dilute acetonitrile) is used to elute the failure sequences and other hydrophilic impurities from the cartridge. diva-portal.org

Detritylation: An acidic solution (e.g., trifluoroacetic acid, TFA) is then passed through the cartridge to cleave the DMT group from the now-purified, support-bound full-length oligonucleotide. nih.gov

Elution: Finally, the purified, detritylated oligonucleotide product is eluted from the cartridge using a higher concentration of organic solvent. shimadzu.com

This DMT-on strategy is highly effective for isolating the desired full-length product, providing material of sufficient purity for many downstream applications. atdbio.comdupont.com

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| DMT-ibu-dC | 5'-O-Dimethoxytrityl-N4-isobutyryl-2'-deoxycytidine-3'-O-(N,N-diisopropylamino)-2-cyanoethylphosphoramidite |

| DMT | Dimethoxytrityl |

| ibu | Isobutyryl |

| dC | 2'-deoxycytidine (B1670253) |

| TEAA | Triethylammonium acetate |

| TFA | Trifluoroacetic acid |

| Acetonitrile | Ethanenitrile |

| DMT-dC(bz)-phosphoramidite | 5'-O-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine-3'-O-(N,N-diisopropylamino)-2-cyanoethylphosphoramidite |

| H-phosphonate | Hydrogen phosphonate |

Biophysical Characterization for Functional Assessment

The biophysical properties of an oligonucleotide, such as its conformation and the stability of the duplexes it forms, are critical for its function. The presence of bulky protecting groups like DMT and isobutyryl would be expected to have a profound impact on these characteristics. However, it is important to note that oligonucleotides containing DMT-ibu-dC are typically considered synthetic intermediates or impurities. As such, dedicated biophysical studies to characterize the functional properties of oligonucleotides intentionally retaining these specific protecting groups are not found in the published scientific literature. The following sections describe the principles of the techniques and the hypothetical effects these modifications would have, based on established knowledge of nucleic acid biophysics.

Circular Dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of nucleic acids. The CD spectrum of DNA is sensitive to the helical conformation (e.g., B-form, A-form, Z-form) and stacking interactions between the bases. nih.gov A standard B-form DNA duplex typically exhibits a positive band around 275 nm and a negative band around 245 nm. glenresearch.com

The introduction of a bulky N-isobutyryl group on a cytosine base would prevent the formation of the canonical Watson-Crick hydrogen bonds with a partner guanine (B1146940). This disruption of base pairing and the steric hindrance from the isobutyryl group would significantly perturb the local and global helical structure of the DNA duplex.

Consequently, the CD spectrum of a duplex containing an ibu-dC modification would be expected to deviate substantially from that of a standard B-form helix. The characteristic positive and negative bands would likely decrease in intensity, and their positions might shift, reflecting a less ordered, distorted, or locally melted conformation. The large, aromatic DMT group, if present, would also contribute its own signal in the CD spectrum, further complicating the analysis but also indicating its presence. glenresearch.com

A hypothetical comparison of CD spectra is presented in the table below.

Table 2: Hypothetical Circular Dichroism (CD) Spectral Features

| Oligonucleotide Duplex | Expected Conformation | Positive Band (nm) | Negative Band (nm) | Interpretation |

|---|---|---|---|---|

| Standard Duplex | B-form | ~275 | ~245 | Canonical right-handed helix |

| Duplex with ibu-dC | Distorted/Unstable | Reduced intensity, possible shift | Reduced intensity, possible shift | Disruption of helical structure |

Thermal denaturation studies, typically monitored by UV absorbance at 260 nm, are used to determine the melting temperature (Tm) of a DNA duplex. The Tm is the temperature at which half of the duplex molecules have dissociated into single strands and is a direct measure of duplex stability. nih.gov Stability is derived from hydrogen bonding between base pairs and stacking interactions along the helix axis.

The presence of an N-isobutyryl group on a cytosine would prevent hydrogen bonding with guanine. This loss of three hydrogen bonds at the modification site would lead to a significant destabilization of the DNA duplex. Furthermore, the bulky nature of the isobutyryl group would likely disrupt the stacking of adjacent base pairs, further decreasing the duplex's stability.

Therefore, an oligonucleotide duplex containing an ibu-dC modification would be expected to have a substantially lower Tm compared to its unmodified counterpart. The magnitude of this decrease would be significant, reflecting the critical role of proper base pairing and stacking in maintaining duplex integrity. The presence of a 5'-DMT group would add to the steric bulk, though its primary effect on Tm would be less direct than the disruption of a base pair within the duplex.

The following table provides a hypothetical comparison of melting temperatures.

Table 3: Hypothetical Thermal Denaturation Data

| Oligonucleotide Duplex | Modification | Expected Melting Temperature (Tm) in °C | ΔTm (°C) |

|---|---|---|---|

| Standard 20-mer Duplex | None | 65.0 | - |

| 20-mer Duplex with one ibu-dC | ibu-dC | Significantly lower than 65.0 | Large negative value |

Computational Approaches in the Study of Nucleoside Derivatives and Oligonucleotides

Molecular Modeling of Protecting Group Interactions

In the synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry, protecting groups are essential for preventing unwanted side reactions. The DMT-ibu-dC phosphoramidite features two critical protecting groups: the 5'-O-dimethoxytrityl (DMT) group and the N4-isobutyryl (ibu) group on the cytosine base. Molecular modeling provides a powerful lens through which to study the influence of these groups.

The large, bulky DMT group serves to protect the 5'-hydroxyl function and also facilitates purification. Computational models can be used to analyze its steric footprint and its interactions with the nucleoside and surrounding solvent molecules. By employing molecular mechanics (MM) force fields, researchers can simulate the preferred conformations of the DMT group relative to the sugar-phosphate backbone and the nucleobase. These models help in understanding how the DMT group can influence the local structure and accessibility of the monomer during synthesis.

The isobutyryl group protects the exocyclic amine of cytosine. Its stability is crucial during the various steps of the synthesis cycle. Quantum mechanics (QM) calculations can be employed to model the electronic structure of the N-acyl bond and predict its stability under different pH conditions. For instance, these models can help rationalize its stability to the acidic conditions used for detritylation while ensuring its clean removal during the final deprotection step with base.

Table 1: Computational Methods for Analyzing Protecting Group Interactions

| Computational Method | Application in Protecting Group Analysis | Insights Gained for DMT-ibu-dC |

| Molecular Mechanics (MM) | Simulating conformational preferences and steric bulk. | Predicts the spatial orientation of the DMT group and its potential to influence monomer reactivity. |

| Quantum Mechanics (QM) | Calculating electronic structure and bond stability. | Assesses the stability of the N-isobutyryl group to acidic detritylation conditions and its lability in basic deprotection. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of protecting groups in solution. | Reveals how protecting groups affect the solvation shell and interactions with reagents in the reaction medium. |

A key concern during synthesis is the acid-catalyzed removal of the DMT group (detritylation). Computational analysis can model the entire detritylation mechanism, including the protonation of the DMT-ether oxygen and the subsequent formation of the stabilized dimethoxytrityl cation. This allows for a comparison of the relative efficiencies and potential side reactions associated with different acidic activators.

Simulation of Oligonucleotide Conformations and Dynamics

Once an oligonucleotide is synthesized, its three-dimensional structure and dynamic behavior are critical to its biological function. The incorporation of modified nucleosides can alter these properties. Molecular dynamics (MD) simulations are a primary computational tool used to explore the conformational landscape of DNA and RNA duplexes. acs.org These simulations solve Newton's equations of motion for every atom in the system over time, providing a detailed view of molecular motion.

For an oligonucleotide containing an isobutyryl-deoxycytidine (ibu-dC) residue (post-synthesis, after removal of the DMT group but before final deprotection), MD simulations can predict how the N-acyl group affects the structure. Even with the protecting group still attached, simulations can provide insights into potential structural perturbations. Studies on other modified oligonucleotides have shown that such modifications can impact duplex stability, groove dimensions, and backbone torsional angles. biorxiv.orgresearchgate.netnih.gov

Table 2: Example of MD Simulation Data for a Modified vs. Unmodified DNA Duplex

| Parameter | Unmodified DNA Duplex | DNA Duplex with ibu-dC | Potential Interpretation |

| Average Helical Rise (Å) | 3.38 | 3.41 | Minor change in base stacking distance. |

| Major Groove Width (Å) | 11.6 | 11.2 | Slight narrowing of the major groove due to the protecting group. |

| Calculated ΔG° of Hybridization (kcal/mol) | -15.2 | -14.5 | The N-isobutyryl group may slightly destabilize the duplex. |

| Backbone Torsion Angle β (degrees) | 178° (trans) | 175° (trans) | Minimal perturbation to the sugar-phosphate backbone conformation. |

Note: The data in this table is hypothetical and for illustrative purposes to show the types of parameters derived from MD simulations.

Prediction of Reaction Mechanisms and Pathways in Synthesis

The core of oligonucleotide synthesis is the phosphoramidite coupling reaction, where a phosphoramidite monomer like DMT-ibu-dC is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanism of this critical step. smolecule.com

DFT calculations can be used to map the entire potential energy surface of the reaction. This involves identifying the structures and energies of the reactants, transition states, and intermediates. The mechanism is understood to begin with the protonation of the phosphoramidite's nitrogen atom by the activator. smolecule.com This is followed by the displacement of the diisopropylamine (B44863) group by another activator molecule, forming a highly reactive intermediate. This activated monomer then reacts with the 5'-hydroxyl group of the oligonucleotide.

By calculating the activation energies for each step, researchers can predict the rate-limiting step of the reaction and understand how different activators influence the reaction rate. smolecule.com For example, computational studies have shown that more acidic activators can speed up the initial protonation step. However, excessive acidity can also lead to unwanted side reactions like detritylation of the monomer before coupling. DFT models allow for a rational balancing of these factors to optimize coupling efficiency.

Table 3: Illustrative Relative Energies for a Phosphoramidite Coupling Pathway via DFT

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Phosphoramidite + Activator) | 0.0 | Ground state of the starting materials. |

| 2 | Transition State 1 (Protonation) | +10.5 | Energy barrier for the protonation of the phosphoramidite. |

| 3 | Intermediate (Protonated Phosphoramidite) | +2.1 | A relatively stable intermediate species. |

| 4 | Transition State 2 (Nucleophilic Attack) | +15.2 | The highest energy barrier, representing the rate-limiting step of coupling. |

| 5 | Products (Coupled Dinucleotide) | -25.0 | The thermodynamically favorable final product of the coupling step. |

Note: The energy values in this table are hypothetical and for illustrative purposes only.

These computational predictions help elucidate the subtle electronic and steric effects that govern the reaction, guiding the selection of optimal reagents and reaction conditions for the synthesis of oligonucleotides containing DMT-ibu-dC and other modified nucleosides.

Future Directions and Emerging Research Avenues

Innovations in Protecting Group Design and Removal

The efficiency and fidelity of oligonucleotide synthesis are critically dependent on the protecting groups used for the nucleobases, the phosphate (B84403) backbone, and the 5'-hydroxyl function. While the dimethoxytrityl (DMT) group for the 5'-OH and acyl groups like isobutyryl (iBu) for exocyclic amines are mainstays, research continues to seek improvements to address challenges such as depurination and incomplete deprotection.

Key Research Thrusts:

Labile Protecting Groups: For the synthesis of oligonucleotides containing sensitive or modified bases, standard deprotection conditions (e.g., prolonged heating in ammonia) can be destructive. biotage.comatdbio.com Researchers are developing "ultramild" and highly labile protecting groups that can be removed under gentler conditions. sigmaaldrich.combiosearchtech.com For instance, the use of phenoxyacetyl (Pac) for adenine (B156593) and guanine (B1146940), and isobutyryl for cytosine, allows for complete deprotection in just a few hours at room temperature with aqueous ammonia (B1221849). nih.gov The dimethylformamidine (dmf) group for guanine is another popular labile option that facilitates faster deprotection than the traditional isobutyryl group. atdbio.com

Orthogonal Protection Strategies: A significant area of innovation is the development of orthogonal protecting group schemes. nih.gov These strategies involve using multiple classes of protecting groups within a single synthesis, where each class can be removed selectively without affecting the others. This allows for site-specific modification of the oligonucleotide while it is still attached to the solid support. For example, the allyloxycarbonyl (alloc) group can be used for phosphate protection and removed under conditions that leave base-protecting groups like iBu intact. nih.gov Similarly, the dimethylacetamidine (Dma) group has been investigated as an orthogonal protecting group for adenine bases, preventing unwanted hybridization during the assembly of complex DNA structures. nih.gov

Photolabile Groups: Protecting groups that can be cleaved by light offer precise spatiotemporal control over deprotection. glenresearch.com This is particularly valuable in microarray synthesis and other applications requiring patterned DNA. Research is focused on developing photolabile groups with improved cleavage efficiency and minimal side reactions, moving beyond traditional aromatic groups that can interfere with the photochemical process. glenresearch.com

Novel Deprotection Reagents: Alongside new protecting groups, advancements are being made in deprotection cocktails. A mixture of aqueous methylamine (B109427) and ammonium (B1175870) hydroxide (B78521) (AMA) can significantly reduce deprotection times compared to standard ammonium hydroxide. glenresearch.comnih.gov For oligonucleotides with base-labile modifications, non-nucleophilic bases like 1,8-diazabicycloundec-7-ene (DBU) or mild solutions like potassium carbonate in methanol (B129727) are being employed. nih.govnih.gov

| Protecting Group | Abbreviation | Commonly Protects | Key Feature | Deprotection Condition |

|---|---|---|---|---|

| Benzoyl | Bz | Adenine, Cytosine | Standard, robust protection. biosearchtech.com | Concentrated aqueous ammonia, heating. biotage.com |

| Isobutyryl | iBu | Guanine, Cytosine | Standard, more resistant to hydrolysis than Bz on G. biotage.comatdbio.com | Concentrated aqueous ammonia, prolonged heating. atdbio.com |

| Acetyl | Ac | Cytosine | Prevents transamination side reactions with methylamine. biotage.comglenresearch.com | Rapidly hydrolyzed, compatible with AMA. glenresearch.com |

| Dimethylformamidine | dmf | Guanine, Adenine | More labile than iBu, allows for milder deprotection. atdbio.com | Ammonia or AMA, reduced time/temperature. sigmaaldrich.com |

| Phenoxyacetyl | Pac | Adenine, Guanine | "UltraMILD" protection, highly labile. biosearchtech.comnih.gov | Room temperature aqueous ammonia. nih.gov |

| Allyloxycarbonyl | alloc | Phosphate/Bases | Orthogonal; removed with Palladium(0) catalysts. nih.gov | Does not affect standard base or DMT groups. nih.gov |

Development of Novel Oligonucleotide Architectures

The standard linear DNA and RNA oligonucleotides are being supplemented by a growing library of novel architectures with unique chemical, biological, and physical properties. The synthesis of these complex molecules relies on the availability of specialized phosphoramidite (B1245037) building blocks. nih.gov

Backbone Modifications: To enhance properties like nuclease resistance for therapeutic applications, the natural phosphodiester backbone is often modified. nih.gov Methylphosphonates and phosphorothioates are common examples. The development of building blocks for these modifications, such as methyl phosphonamidites, requires careful selection of protecting groups (e.g., Ac-dC instead of Bz-dC) to avoid side reactions during deprotection. glenresearch.com More advanced architectures include vinylphosphonate-linked oligonucleic acids, which can be synthesized using commercially available 5'-DMT phosphoramidites as starting reagents. nih.gov

Sugar Modifications: Modifications at the 2'-position of the ribose sugar are crucial, particularly for antisense oligonucleotides and siRNAs. 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) modifications enhance binding affinity and nuclease resistance. glenresearch.commdpi.com The synthesis of chimeric oligonucleotides containing a mix of DNA, RNA, and modified sugars is now routine, enabled by a compatible set of protecting groups across different monomer types. glenresearch.com

Mirror-Image Nucleic Acids (Spiegelmers): Constructed from L-nucleosides instead of the natural D-nucleosides, Spiegelmers are nuclease-resistant aptamers with significant therapeutic potential. mdpi.com Their synthesis requires the corresponding L-nucleoside phosphoramidites, which follow the same principles of phosphoramidite chemistry, including the use of DMT and base-protecting groups. mdpi.com

Branched and Cyclic Structures: Moving beyond linear polymers, researchers are creating more complex topologies. The synthesis of circular oligonucleotides, for example, can be hindered by secondary structures. nih.gov Orthogonal protecting group strategies are essential here to mask certain regions, guide the intended hybridization, and allow for enzymatic or chemical ligation into a circular form. nih.gov

Advancements in Automated Synthesis Technologies

The foundational phosphoramidite method has been adapted for automation, which has been a key driver of progress in genomics and synthetic biology. nih.govtrilinkbiotech.com Future advancements are focused on increasing throughput, improving quality control, and integrating synthesis with downstream applications.

High-Throughput Synthesis: The demand for large numbers of oligonucleotides for applications like gene synthesis and CRISPR guide RNA libraries has pushed the development of high-throughput platforms. nih.gov Column-based synthesizers have evolved to produce 96, 384, or even 1536 oligos simultaneously. nih.gov Microarray-based synthesis offers even higher density, enabling the parallel construction of tens of thousands to millions of unique sequences on a single surface.

Integration and Automation: Modern synthetic biology workflows aim to integrate DNA synthesis, assembly, and analysis into fully automated "biofoundries" or "digital-to-biological converters". nih.gov These systems combine liquid handling robots with synthesizers and other analytical equipment, minimizing manual intervention and reducing error rates. nih.goviptonline.com